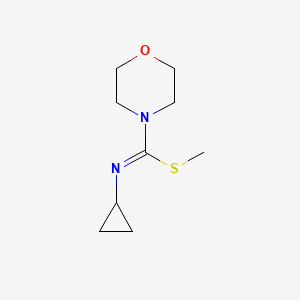
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a cyclopropyl group, and a carbimidothioate moiety, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate typically involves the reaction of cyclopropylamine with morpholine-4-carbimidothioic acid methyl ester under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more efficient and cost-effective.
化学反应分析
Types of Reactions
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbimidothioate group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
科学研究应用
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate can be compared with other similar compounds, such as:
Methyl isocyanate: Known for its use in the production of pesticides and its toxic properties.
Methylphenidate: A central nervous system stimulant used in the treatment of ADHD.
Methyl salicylate: Used as a signaling compound in plants and as a flavoring agent.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C9H16N2OS |
|---|---|
分子量 |
200.30 g/mol |
IUPAC 名称 |
methyl N-cyclopropylmorpholine-4-carboximidothioate |
InChI |
InChI=1S/C9H16N2OS/c1-13-9(10-8-2-3-8)11-4-6-12-7-5-11/h8H,2-7H2,1H3 |
InChI 键 |
ZBTZSFRSDLTBCD-UHFFFAOYSA-N |
规范 SMILES |
CSC(=NC1CC1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















